molecular formula C12H11NO4 B11875503 6,8-Dimethoxyquinoline-7-carboxylic acid CAS No. 91570-01-3

6,8-Dimethoxyquinoline-7-carboxylic acid

Cat. No.: B11875503
CAS No.: 91570-01-3
M. Wt: 233.22 g/mol
InChI Key: RQWYXGZNMKCLLR-UHFFFAOYSA-N
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Description

6,8-Dimethoxyquinoline-7-carboxylic acid is a heterocyclic aromatic compound with significant importance in various fields of scientific research. This compound is characterized by its quinoline core structure, which is substituted with methoxy groups at the 6th and 8th positions and a carboxylic acid group at the 7th position. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable entity in synthetic organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of methoxy groups through methylation reactions. The final step often involves the oxidation of intermediate compounds to introduce the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

6,8-Dimethoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the position and type of substituents.

    Quinoline-3-carboxylic acids: These compounds have a carboxylic acid group at the 3rd position instead of the 7th position.

    6,7-Dimethoxyquinoline derivatives: These compounds have methoxy groups at the 6th and 7th positions but may lack the carboxylic acid group.

Uniqueness: 6,8-Dimethoxyquinoline-7-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

CAS No.

91570-01-3

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6,8-dimethoxyquinoline-7-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-8-6-7-4-3-5-13-10(7)11(17-2)9(8)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

RQWYXGZNMKCLLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC=N2)OC)C(=O)O

Origin of Product

United States

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